![molecular formula C18H23NO3 B11163547 8-[(diethylamino)methyl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11163547.png)
8-[(diethylamino)methyl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-[(DIETHYLAMINO)METHYL]-9-HYDROXY-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic compound belonging to the class of coumarin derivatives.
Preparation Methods
The synthesis of 8-[(DIETHYLAMINO)METHYL]-9-HYDROXY-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can be achieved through various synthetic routes. One common method involves the Mannich reaction, where 7-hydroxy-4-methylcoumarin undergoes a reaction with formaldehyde and diethylamine under acidic conditions . This reaction typically yields the desired compound in moderate to high yields. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity .
Chemical Reactions Analysis
8-[(DIETHYLAMINO)METHYL]-9-HYDROXY-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents and conditions
Scientific Research Applications
8-[(DIETHYLAMINO)METHYL]-9-HYDROXY-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[(DIETHYLAMINO)METHYL]-9-HYDROXY-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar compounds to 8-[(DIETHYLAMINO)METHYL]-9-HYDROXY-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE include other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
7-(N,N-Diethylamino)-4-hydroxycoumarin: Known for its fluorescent properties and used in dye synthesis.
Coumarin-3-carboxylic acid: Studied for its biological activities, including anticancer and anti-inflammatory properties. The uniqueness of 8-[(DIETHYLAMINO)METHYL]-9-HYDROXY-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE lies in its specific substitution pattern, which imparts distinct photophysical and biological properties.
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C18H23NO3/c1-4-19(5-2)10-14-11(3)9-15-16(17(14)20)12-7-6-8-13(12)18(21)22-15/h9,20H,4-8,10H2,1-3H3 |
InChI Key |
YRZSVQICQKLSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C2=C(C=C1C)OC(=O)C3=C2CCC3)O |
Origin of Product |
United States |
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